

The Pharmacological Profile of (-)-2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-2-Phenylpropylamine	
Cat. No.:	B096721	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, a positional isomer of amphetamine, is a psychoactive compound that primarily exerts its effects through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). It also demonstrates interactions with monoamine oxidase (MAO) enzymes and is presumed to have activity at adrenergic receptors, contributing to its overall pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological characteristics of (-)-2-Phenylpropylamine, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study. The information presented is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Profile

(-)-2-Phenylpropylamine, also known as β -methylphenethylamine, is recognized for its stimulant properties, which are underpinned by a multifaceted interaction with several key neurological targets.

Mechanism of Action

The primary mechanism of action for **(-)-2-Phenylpropylamine** is its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1)[1][2][3]. TAAR1 is a G-protein coupled receptor



that modulates monoaminergic systems, and its activation by **(-)-2-Phenylpropylamine** is a key driver of its central nervous system effects.

In addition to its action at TAAR1, **(-)-2-Phenylpropylamine** and its enantiomers are known to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.

Furthermore, based on its structural similarity to other phenethylamines like phenylpropanolamine, **(-)-2-Phenylpropylamine** is expected to interact with adrenergic receptors (alpha and beta subtypes), contributing to its sympathomimetic effects. However, direct binding affinity and functional data for the (-) enantiomer at these receptors are not readily available in the current literature.

Quantitative Pharmacological Data

Quantitative data for the specific (-)-enantiomer of 2-phenylpropylamine is limited in the publicly available scientific literature. The most definitive data pertains to its interaction with monoamine oxidase enzymes.

Target	Parameter	Value (µM)	Enantiomer	Reference
Monoamine Oxidase A (MAO- A)	Ki	584	(S)-(-)-2- Phenylpropylami ne	[1]
Monoamine Oxidase B (MAO-B)	Ki	156	(S)-(-)-2- Phenylpropylami ne	[1]

Note: The (R)-enantiomer exhibits a 10-fold higher inhibitory activity against MAO-B compared to the (S)-enantiomer.[1]

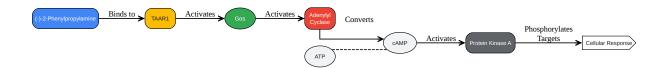
Data regarding the binding affinity (K_i) and functional potency (EC₅₀/IC₅₀) of **(-)-2- Phenylpropylamine** at TAAR1, adrenergic receptors, and monoamine transporters (DAT, NET, SERT) are not currently available in the reviewed literature.

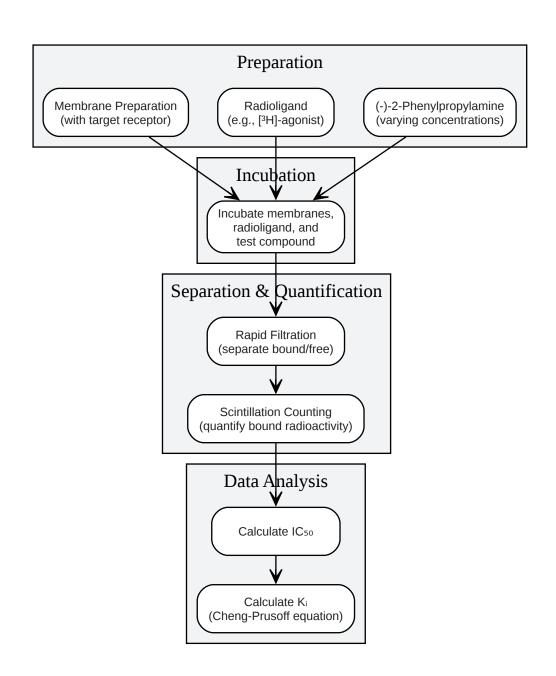


Key Signaling Pathways and Experimental Workflows TAAR1 Agonist Signaling Pathway

Activation of TAAR1 by an agonist like **(-)-2-Phenylpropylamine** initiates a G α s-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 2. β-Methylphenethylamine Wikipedia [en.wikipedia.org]
- 3. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [The Pharmacological Profile of (-)-2-Phenylpropylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096721#2-phenylpropylamine-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com